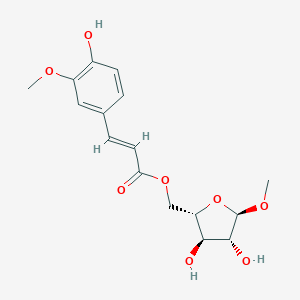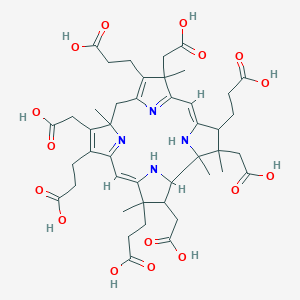![molecular formula C21H16N2O4S B237849 N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of various neurodegenerative diseases. The drug has been found to be effective in treating Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mécanisme D'action
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide works by binding to metal ions, such as copper and zinc, and preventing their interaction with amyloid-beta and alpha-synuclein. This prevents the formation of toxic aggregates and reduces the neurotoxicity associated with these proteins. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide also enhances the clearance of these proteins by promoting their degradation.
Biochemical and Physiological Effects:
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. The drug has also been found to reduce the levels of amyloid-beta and alpha-synuclein in the brain, which are the hallmark proteins in these diseases. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to reduce inflammation and oxidative stress, which are known to be involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its ability to cross the blood-brain barrier, which allows it to target the brain directly. Another advantage is its low toxicity and high selectivity for metal ions. However, one limitation of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its relatively short half-life, which requires frequent dosing. Another limitation is the lack of long-term safety data in humans.
Orientations Futures
There are several future directions for N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide research. One direction is to investigate the potential of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in other neurodegenerative diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. Another direction is to optimize the dosing regimen and delivery method to improve the efficacy of the drug. Additionally, further studies are needed to determine the long-term safety and tolerability of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in humans. Finally, the development of biomarkers to monitor the effects of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide on disease progression would be beneficial for clinical trials.
Méthodes De Synthèse
The synthesis of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves the condensation of 2-aminobenzofuran and 5-(hydroxymethyl)furfural in the presence of thiocarbamoyl chloride. The resulting compound is then purified using column chromatography to obtain N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. The drug has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the hallmark proteins in Alzheimer's disease and Parkinson's disease, respectively. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to reduce the levels of metal ions, such as copper and zinc, which are known to be involved in the pathogenesis of neurodegenerative diseases.
Propriétés
Nom du produit |
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide |
|---|---|
Formule moléculaire |
C21H16N2O4S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-[[4-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c24-12-16-9-10-18(26-16)13-5-7-15(8-6-13)22-21(28)23-20(25)19-11-14-3-1-2-4-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28) |
Clé InChI |
YRSUBPVRARNLRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)









